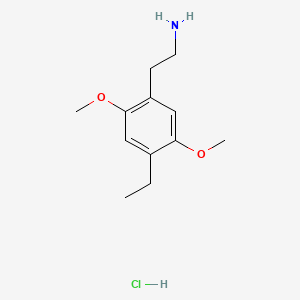
Haloperidol-d4 Decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Haloperidol-d4 Decanoate is a deuterated form of Haloperidol Decanoate, a long-acting ester of the antipsychotic drug Haloperidol. It is primarily used in the treatment of schizophrenia and other psychotic disorders. The deuterium atoms in this compound replace hydrogen atoms, which can help in studying the pharmacokinetics and metabolism of the drug due to the isotope effect .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Haloperidol-d4 Decanoate involves the esterification of Haloperidol-d4 with decanoic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is then subjected to rigorous quality control measures to ensure purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Haloperidol-d4 Decanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Haloperidol-d4, which are useful in pharmacokinetic studies .
Wissenschaftliche Forschungsanwendungen
Haloperidol-d4 Decanoate has several scientific research applications:
Chemistry: Used in the study of reaction mechanisms and isotope effects.
Biology: Helps in understanding the metabolic pathways of Haloperidol.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of Haloperidol in the body.
Industry: Employed in the development of long-acting antipsychotic formulations
Wirkmechanismus
Haloperidol-d4 Decanoate exerts its effects by antagonizing dopamine receptors, particularly the D2 receptors, in the brain. This action helps in reducing the symptoms of psychosis by decreasing the overactivity of dopamine pathways in the mesolimbic and mesocortical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloperidol Decanoate: The non-deuterated form of Haloperidol-d4 Decanoate.
Fluphenazine Decanoate: Another long-acting antipsychotic ester.
Zuclopenthixol Decanoate: A similar compound used for long-term treatment of schizophrenia
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide stability and allow for more precise tracking of the drug’s metabolism compared to its non-deuterated counterpart .
Eigenschaften
CAS-Nummer |
1329837-92-4 |
|---|---|
Molekularformel |
C31H41ClFNO3 |
Molekulargewicht |
534.146 |
IUPAC-Name |
[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate |
InChI |
InChI=1S/C31H41ClFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3/i14D,15D,16D,17D |
InChI-Schlüssel |
GUTXTARXLVFHDK-GIVHGBEGSA-N |
SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Synonyme |
Decanoic Acid 4-(4-Chlorophenyl-d4)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl Ester; Haldol-d4 Decanoate; Halomonth-d4; KD 136-d4; KD 16-d4; Neoperidole-d4; R 13762-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


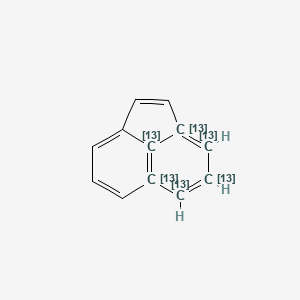
![4H-[1,3]Dioxino[5,4-d]pyrimidine](/img/structure/B589839.png)


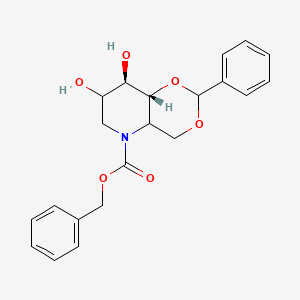
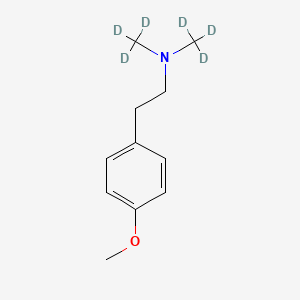
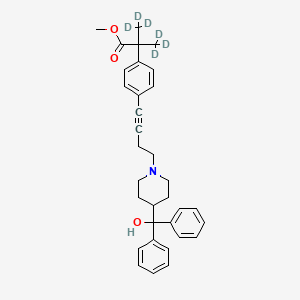
![4,6-Methanopyrido[3,2-c]pyridazine](/img/structure/B589851.png)
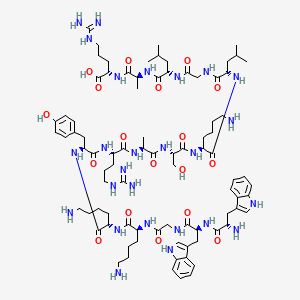
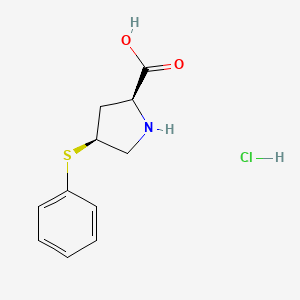
![(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate](/img/structure/B589856.png)
